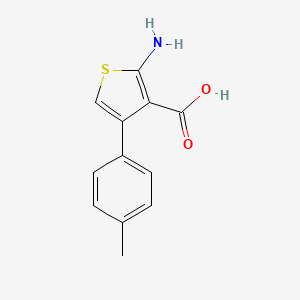
3-((3-Fluorobenzyl)sulfonyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-Fluorobenzyl)sulfonyl)azetidine is a chemical compound with the molecular formula C17H18FNO2S. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the fluorobenzyl and sulfonyl groups in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.
Méthodes De Préparation
The synthesis of 3-((3-Fluorobenzyl)sulfonyl)azetidine can be achieved through several routes. One common method involves the reaction of 3-fluorobenzylamine with a sulfonyl chloride in the presence of a base to form the corresponding sulfonamide. This intermediate is then subjected to cyclization under appropriate conditions to yield the azetidine ring. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
3-((3-Fluorobenzyl)sulfonyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible at the benzylic position, where the fluorine atom can be replaced by other nucleophiles.
Photocatalytic Reactions: Recent studies have shown that azetidines can undergo radical strain-release photocatalysis, providing access to densely functionalized derivatives.
Applications De Recherche Scientifique
3-((3-Fluorobenzyl)sulfonyl)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound is used in the production of polymers and other materials with specialized properties
Mécanisme D'action
The mechanism of action of 3-((3-Fluorobenzyl)sulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and selectivity, while the sulfonyl group can modulate the compound’s reactivity and stability. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .
Comparaison Avec Des Composés Similaires
3-((3-Fluorobenzyl)sulfonyl)azetidine can be compared with other azetidine derivatives, such as:
3-(3-Fluorobenzyl)-1-(4-methylphenyl)sulfonylazetidine: Similar in structure but with a different substituent on the sulfonyl group.
1-Arenesulfonylazetidines: These compounds have different aryl groups attached to the sulfonyl moiety, leading to variations in their chemical and biological properties.
2-CF3-azetidines:
Propriétés
Formule moléculaire |
C10H12FNO2S |
|---|---|
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
3-[(3-fluorophenyl)methylsulfonyl]azetidine |
InChI |
InChI=1S/C10H12FNO2S/c11-9-3-1-2-8(4-9)7-15(13,14)10-5-12-6-10/h1-4,10,12H,5-7H2 |
Clé InChI |
ZEAJYNGJBLVWGI-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)S(=O)(=O)CC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12068679.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12068686.png)



![3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B12068704.png)
![[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine](/img/structure/B12068719.png)


![Ammonium 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoate](/img/structure/B12068738.png)
![5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol](/img/structure/B12068743.png)

